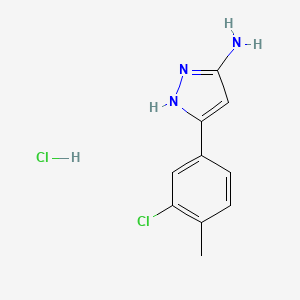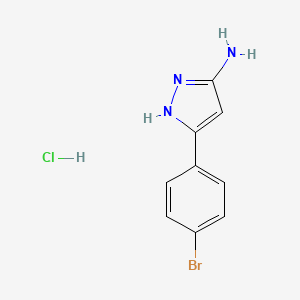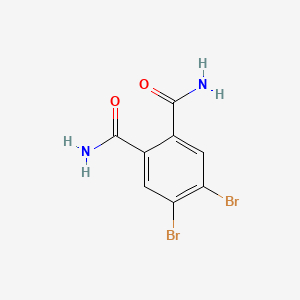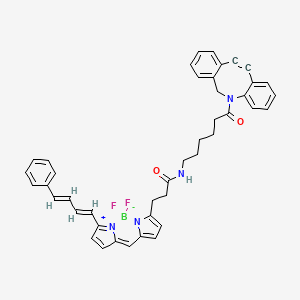![molecular formula C15H13BrN2O B13717831 (1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13717831.png)
(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of 2-nitroaniline with benzyl bromide in the presence of a base such as sodium hydroxide in acetone. This is followed by chlorosulfonation with chlorosulfonic acid and subsequent substitution reactions with ammonia derivatives in tetrahydrofuran (THF). The final step involves reduction with iron and hydrochloric acid, followed by cyclization with triphosgene in anhydrous THF .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like acetone or THF.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- 5-Hydrosulfonyl-1H-benzo[d]imidazole
- 2-(1H-imidazol-1-yl)ethyl-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)
Comparison: Compared to these similar compounds, (1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H13BrN2O |
|---|---|
Molekulargewicht |
317.18 g/mol |
IUPAC-Name |
(1-benzyl-5-bromobenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C15H13BrN2O/c16-12-6-7-14-13(8-12)17-15(10-19)18(14)9-11-4-2-1-3-5-11/h1-8,19H,9-10H2 |
InChI-Schlüssel |
VBPUCAYOFVRCLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)N=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717772.png)


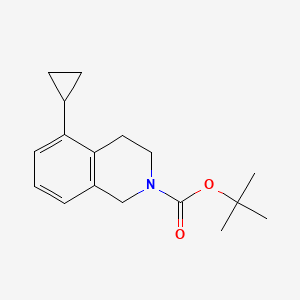
![2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13717787.png)

